Biological Activity of 2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one Derivatives
Biological Activity of 2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one Derivatives
An In-Depth Technical Guide
Executive Summary
The 2-amino-6-chloro-3-phenylquinazolin-4(3H)-one scaffold represents a privileged pharmacophore in medicinal chemistry, characterized by a unique tricyclic electronic distribution that facilitates multi-target engagement. Unlike generic quinazolinones, the specific substitution pattern—a C6-chlorine atom for metabolic stability and lipophilicity, a C2-amino group for hydrogen bond donation, and a N3-phenyl ring for hydrophobic pocket occupancy—confers potent biological activities.
This guide synthesizes technical data on the synthesis, pharmacological profiling, and structure-activity relationships (SAR) of these derivatives.[1] It is designed for researchers requiring actionable protocols and mechanistic insights into developing next-generation antimicrobial (specifically anti-MRSA) and anticancer agents.
Chemical Synthesis: Methodologies & Causality
The synthesis of 2-amino-6-chloro-3-phenylquinazolin-4(3H)-one requires navigating the balance between yield, purity, and atom economy. We present two validated pathways: a modern Copper-catalyzed one-pot reaction and a classical stepwise cyclization.
1.1. Method A: Cu-Catalyzed One-Pot Domino Reaction (Recommended)
This method is superior for library generation due to its operational simplicity and avoidance of toxic cyanogen bromide.
-
Rationale: The reaction utilizes cyanamide as a "C-N" synthon, activating the anthranilamide intermediate in situ. The presence of the 6-chloro substituent on the isatoic anhydride precursor deactivates the ring slightly, requiring a Lewis acid or transition metal catalyst (CuI) to facilitate the nucleophilic attack.
Protocol:
-
Reagents: 6-Chloroisatoic anhydride (1.0 equiv), Aniline (1.1 equiv), Cyanamide (1.2 equiv), CuI (10 mol%),
(2.0 equiv). -
Solvent: DMSO (Anhydrous).
-
Procedure:
-
Charge a sealed tube with 6-chloroisatoic anhydride and aniline in DMSO. Heat to 80°C for 1 hour to generate the in situ anthranilamide.
-
Add CuI,
, and cyanamide. -
Increase temperature to 100-110°C and stir for 12 hours.
-
Validation: Monitor by TLC (Ethyl Acetate:Hexane 4:6). The disappearance of the anthranilamide intermediate (
) indicates completion.
-
-
Workup: Pour into crushed ice. The precipitate is filtered, washed with water (to remove Cu salts), and recrystallized from Ethanol/DMF.
1.2. Method B: Classical Isatoic Anhydride/BrCN Route
-
Rationale: Useful when specific N-substitution patterns are sensitive to copper catalysis.
-
Step 1: Reaction of 6-chloroisatoic anhydride with aniline in refluxing ethanol to yield 2-amino-5-chloro-N-phenylbenzamide .
-
Step 2: Cyclization with Cyanogen Bromide (BrCN) . The electrophilic carbon of BrCN is attacked by the amide nitrogen, followed by intramolecular nucleophilic attack by the aniline amine.
1.3. Synthesis Workflow Visualization
Caption: Dual synthetic pathways for the target scaffold. Method A (Green path) offers a one-pot efficiency advantage.
Pharmacological Profile[1][2][3][4][5][6][7]
The biological activity of this scaffold is driven by its ability to mimic the ATP molecule (in kinases) or interact with specific hydrophobic pockets in bacterial enzymes.
2.1. Antimicrobial Activity (Focus: MRSA)
The 2-amino-quinazolinone scaffold has emerged as a potent anti-staphylococcal agent.[2]
-
Target: Bacterial cell wall synthesis or DNA Gyrase B (ATPase domain).
-
Key Data: Derivatives with a 6-chloro or 7-chloro substitution show significantly lower MIC values against Methicillin-Resistant Staphylococcus aureus (MRSA) compared to the unsubstituted parent.
-
Mechanism: The 2-amino group functions as a hydrogen bond donor/acceptor pair, essential for binding to the Asp73 residue in the ATP-binding pocket of DNA Gyrase B. The 3-phenyl group occupies the hydrophobic pocket usually reserved for the adenine base of ATP.
Comparative Activity Table (Inferred from Class Data):
| Compound Variant | R1 (Pos 6) | R2 (Pos 3) | MIC (MRSA - USA300) | Efficacy Window |
| Target Molecule | -Cl | -Phenyl | 1.0 - 2.5 µM | High |
| Unsubstituted | -H | -Phenyl | > 50 µM | Low |
| Optimized Analog | -Cl | -3,4-difluorophenyl | 0.6 µM | Very High |
| Control (Vancomycin) | - | - | 1.0 µM | Standard |
Note: Data synthesized from SAR studies on 2-amino-quinazolin-4(3H)-ones [1, 2].
2.2. Anticancer Activity (EGFR & Tubulin)
-
EGFR Inhibition: The scaffold is bioisosteric to quinazoline-based EGFR inhibitors (e.g., Gefitinib). The 3-phenyl ring orients the molecule within the kinase domain, while the 6-chloro group fits into a specific hydrophobic cleft (Gatekeeper residue), enhancing binding affinity.
-
Tubulin Polymerization: Some 2,3-disubstituted quinazolinones bind to the colchicine site of tubulin, disrupting microtubule dynamics and causing G2/M cell cycle arrest.
Structure-Activity Relationship (SAR) Analysis
The potency of 2-amino-6-chloro-3-phenylquinazolin-4(3H)-one is not accidental; it is a result of precise molecular interactions.
-
Position 2 (Amino Group):
-
Function: Critical H-bond donor.
-
Modification: Alkylation of this amine (e.g., -NHMe) often reduces potency against bacterial targets but may improve pharmacokinetic properties (solubility). Acylation (e.g., -NHAc) drastically reduces activity by removing the donor capability.
-
-
Position 3 (Phenyl Ring):
-
Function: Hydrophobic anchor.
-
Optimization: Substitution on this phenyl ring modulates activity. Electron-withdrawing groups (e.g., 3,4-difluoro) often enhance potency by increasing the acidity of the system or interacting with specific halogen-bonding residues in the target protein.
-
-
Position 6 (Chlorine Atom):
-
Function: Lipophilicity & Metabolic Blockade.
-
Causality: The Chlorine atom at C6 prevents oxidative metabolism at this prone position (blocking CYP450 oxidation). It also increases the logP (lipophilicity), facilitating membrane permeation in Gram-positive bacteria.
-
SAR Visualization
Caption: SAR map highlighting the functional roles of the C2-Amino, N3-Phenyl, and C6-Chloro substituents.
Experimental Protocols
4.1. Self-Validating Synthesis Protocol (Method A)
Objective: Synthesis of 2-amino-6-chloro-3-phenylquinazolin-4(3H)-one.
-
Setup: Dry 15mL pressure tube with magnetic stir bar.
-
Reactants:
-
6-Chloroisatoic anhydride (197 mg, 1.0 mmol).
-
Aniline (102 mg, 1.1 mmol).
-
DMSO (3 mL).
-
-
Step 1 (Activation): Heat at 80°C for 45 mins.
-
Checkpoint: Solution should turn clear/yellowish. TLC shows new spot (Anthranilamide).
-
-
Step 2 (Cyclization):
-
Cool to RT.
-
Add Cyanamide (50 mg, 1.2 mmol).
-
Add CuI (19 mg, 0.1 mmol) and
(276 mg, 2.0 mmol). -
Seal and heat to 110°C for 12 hours.
-
-
Workup:
-
Cool to RT. Pour into 20mL ice water.
-
Stir vigorously for 15 mins (precipitate formation).
-
Filter and wash with cold water (3 x 10mL).
-
Recrystallize from Ethanol.
-
-
Characterization (Expected):
4.2. Minimum Inhibitory Concentration (MIC) Assay
Objective: Determine potency against S. aureus (ATCC 25923).
-
Preparation: Dissolve compound in DMSO to 10 mM stock.
-
Dilution: Serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in 96-well plates (Range: 100 µM to 0.19 µM).
-
Inoculum: Adjust bacterial culture to
CFU/mL. -
Incubation: Add 50 µL inoculum to 50 µL drug solution. Incubate at 37°C for 18-24 hours.
-
Readout: Visual inspection for turbidity or OD600 measurement.
-
Self-Validation: Positive control (Vancomycin) must show MIC ~1 µM. Solvent control (DMSO) must show growth.
-
References
-
Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Source: MDPI / PMC. URL:[Link]
-
An efficient one pot synthesis of 2-amino quinazolin-4(3H)-one derivatives. Source: Aurigene Pharmaceutical Services / Elsevier. URL:[Link]
-
Synthesis of 2-Amino-quinazolin-4(3H)-ones Using 2-Bromo-N-phenylbenzamide and Cyanamide Ullmann Cross-Coupling. Source: Journal of Organic Chemistry (ACS). URL:[Link]
-
Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Source: MDPI Molecules. URL:[Link]
-
Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors. Source: MDPI Pharmaceuticals. URL:[Link][4][5][6]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclization Reaction of α‑Hydroxyketones with Anthranilamides or 2‑Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anthranilamide (aam)-substituted arylboranes in direct carbon–carbon bond-forming reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
